

Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R)-S63845

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of the selective MCL1 inhibitor, **(S,R)-S63845**, in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

Overview of (S,R)-S63845

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).^{[1][2]} MCL1 is a key member of the BCL-2 family of proteins that regulates the intrinsic mitochondrial apoptotic pathway.^{[2][3]} Overexpression of MCL1 is a common mechanism of cancer cell survival and resistance to therapy. S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.^{[2][4]} This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.^{[2][4]} Preclinical studies have demonstrated the efficacy of S63845 as a single agent and in combination with other anti-cancer drugs in various hematological and solid tumor models.^{[2][5]}

Quantitative Data Summary: Dosing Regimens in Mouse Xenograft Models

The following tables summarize the dosing and administration of **(S,R)-S63845** in various mouse xenograft models as reported in the literature.

Xenograft Model	Mouse Strain	(S,R)-S63845 Dose	Administration Route	Dosing Schedule	Observed Efficacy	Reference
H929 (Multiple Myeloma)	Immunocompromised	25 mg/kg	Intravenous (i.v.)	Not specified	103% maximal tumor growth inhibition.	[1] [6]
AMO1 (Multiple Myeloma)	Immunocompromised	25 mg/kg	Intravenous (i.v.)	Not specified	114% maximal tumor growth inhibition; complete regression in 7/8 mice at 100 days.	[1] [6]
MV4-11 (AML)	Not specified	12.5 mg/kg	Not specified	Not specified	86% maximal tumor growth inhibition.	[6]
MV4-11 (AML)	Not specified	25 mg/kg	Not specified	Not specified	Complete remission in 6/8 mice after 80 days.	[6]
RPMI-8226-luc (Multiple Myeloma)	BRG mice	12.5 mg/kg	Intravenous (i.v.)	Weekly	Delayed tumor growth.	[7]
Eμ-Myc Lymphoma	huMcl-1;Ly5.1	12.5 mg/kg	Intravenous (i.v.)	5 consecutive	60% of mice	[8] [9]

(Humanized Mcl-1)	recipient			e days	cured.
Eμ-Myc Lymphoma (Humanized Mcl-1) Combination	huMcl-1;Ly5.1 recipient	7.5 mg/kg	Intravenous (i.v.)	5 consecutive days	In combination with cyclophosphamide, nearly 100% tumor-free survival. [9]
NCI-H929 (Multiple Myeloma)	CB17/lcr-Prkdc(scid)/lcrCrl	60 mg/kg and 80 mg/kg	Intravenous (i.v.)	Single dose	Dose-dependent tumor regression. [10]

Experimental Protocols

Formulation of (S,R)-S63845 for Intravenous Administration

A common formulation for the intravenous administration of S63845 in mice involves the use of a vehicle containing Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate). [8][9]

Materials:

- **(S,R)-S63845** powder
- Vitamin E TPGS (e.g., from Sigma-Aldrich)
- Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)
- Sterile, light-protected vials and syringes

Protocol:

- Prepare a 2% (w/v) solution of Vitamin E TPGS in 0.9% NaCl. To do this, warm the saline to aid in the dissolution of the Vitamin E TPGS.
- Weigh the required amount of **(S,R)-S63845** powder.
- Extemporaneously, dissolve the S63845 powder in the 2% Vitamin E TPGS in saline solution to the desired final concentration (e.g., 2.5 mg/mL for a 12.5 mg/kg dose in a 25g mouse at 10 μ L/g injection volume).
- Protect the final formulation from light at all times by using amber vials or by wrapping the vials in foil.[8][9]
- Administer the formulation to the mice via tail vein injection.

Note: The aqueous solubility of a related compound was noted as 15 mg/mL at pH 7.8, suitable for IV formulation.[10] While S63845 is reported to be insoluble in water, it is soluble in DMSO and methanol.[3][6] However, for in vivo use, the Vitamin E TPGS formulation is a documented method.

Mouse Xenograft Model Establishment and Drug Administration

Materials:

- Cancer cell line of interest (e.g., H929, AMO1, RPMI-8226)
- Appropriate immunocompromised mice (e.g., SCID, NOD/SCID, NSG)
- Matrigel (optional, for subcutaneous tumors)
- Sterile PBS
- Calipers for tumor measurement
- Formulated **(S,R)-S63845**
- Vehicle control (e.g., 2% Vitamin E TPGS in 0.9% NaCl)

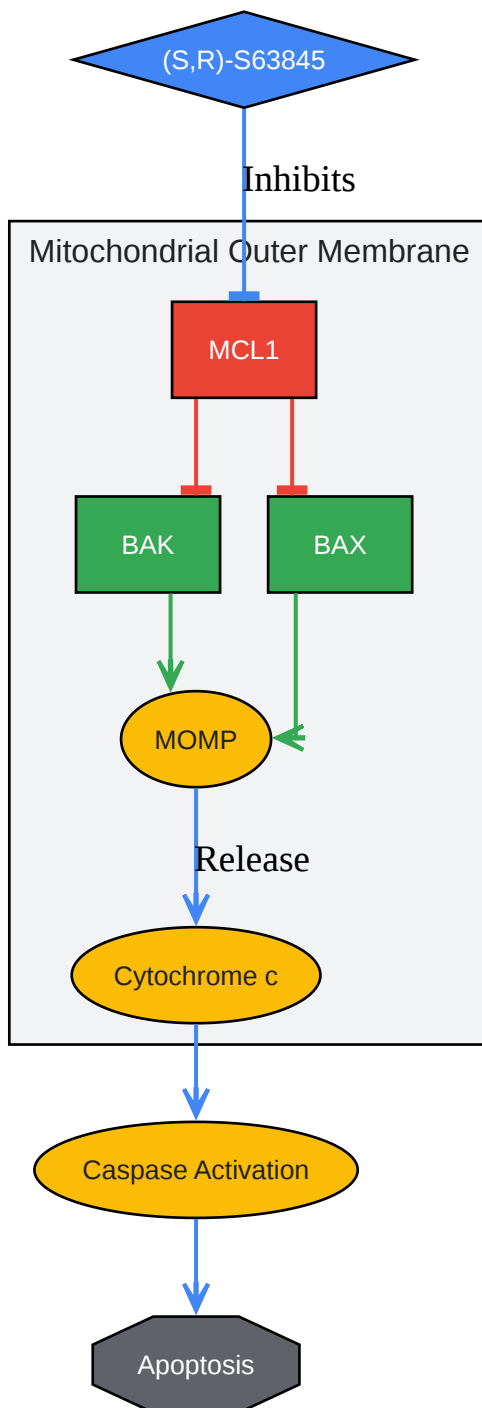
Protocol:

- Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume is 100-200 μL .
- Tumor Implantation:
 - Subcutaneous Model: Inject the cell suspension (e.g., 5×10^6 cells) subcutaneously into the flank of the mice.[\[10\]](#)
 - Disseminated Model: For hematological malignancies, cells (e.g., 1×10^5 lymphoma cells) can be injected intravenously via the tail vein.[\[8\]](#)
- Tumor Growth Monitoring:
 - For subcutaneous tumors, allow the tumors to reach a palpable size (e.g., 100-200 mm^3). Measure the tumor dimensions with calipers regularly (e.g., three times a week).[\[10\]](#) Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - For disseminated models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-tagged cells) or by observing clinical signs of illness.[\[7\]](#)
- Drug Administration:
 - Randomize the mice into treatment and control groups.
 - Administer the formulated **(S,R)-S63845** or vehicle control according to the desired dose and schedule (see Table 1) via the appropriate route (typically intravenous).
 - Monitor the body weight of the mice as an indicator of toxicity.[\[7\]](#)[\[10\]](#)
- Efficacy Assessment:
 - Continue to monitor tumor growth or disease progression throughout the study.

- At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic markers like disruption of MCL-1:BIM complexes and caspase activation).[10]

Visualizations

Signaling Pathway of MCL1 Inhibition by (S,R)-S63845



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Caption: Mechanism of (S,R)-S63845 induced apoptosis.

Experimental Workflow for a Mouse Xenograft Study



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Caption: Workflow for in vivo efficacy testing of S63845.

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- To cite this document: BenchChem. [Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861018#s-r-s63845-dosing-and-administration-in-mouse-xenograft-models]

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